molecular formula C23H15FN4O3S B3396826 N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1019104-63-2

N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B3396826
CAS RN: 1019104-63-2
M. Wt: 446.5 g/mol
InChI Key: DDWJQUHZCUAAQP-UHFFFAOYSA-N
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Description

The compound “N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a fluorophenyl group, a thiazole ring, a pyrazole ring, and a chromene ring .

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial activity. It has been synthesized and evaluated for its in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . This makes it a potential candidate for the development of new antimicrobial drugs.

Anticancer Activity

The compound has demonstrated significant anticancer activity. It has been found to be active against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . This suggests that it could be used in the treatment of certain types of cancer.

Antiproliferative Agents

The compound has been studied for its antiproliferative properties. It has been synthesized as a prospective antiproliferative agent . This means it could potentially be used in the treatment of diseases characterized by abnormal cell growth, such as cancer.

Molecular Docking Studies

Molecular docking studies have been carried out to study the binding mode of active compounds with receptor . This helps in understanding the interaction of the compound with biological targets, which is crucial in drug design and discovery.

Inhibitors Targeting D1 Protease in Plants

The compound has been designed as a potential lead compound of inhibitors targeting D1 protease in plants . This suggests its potential application in the field of plant biology and agriculture.

Antibacterial Activity Against Specific Strains

The compound has shown in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum . This indicates its potential use in treating infections caused by these bacteria.

Antifungal Activity

The compound has also demonstrated antifungal activity . This suggests that it could be used in the treatment of fungal infections.

Drug Design and Discovery

The compound has the potential to be used as a lead compound for rational drug designing . This means it could play a crucial role in the discovery and development of new drugs.

properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FN4O3S/c1-13-10-21(26-22(30)20-11-18(29)16-4-2-3-5-19(16)31-20)28(27-13)23-25-17(12-32-23)14-6-8-15(24)9-7-14/h2-12H,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWJQUHZCUAAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=NC(=CS4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide
Reactant of Route 2
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N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide

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